1-(5-Bromo-2-chloropyridin-4-yl)ethanol
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Overview
Description
1-(5-Bromo-2-chloropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chloropyridin-4-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-chloropyridine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-2-chloropyridin-4-yl)ethanone.
Reduction: Formation of 1-(5-Bromo-2-chloropyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chloropyridin-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and applications .
Properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGTNHYRJREMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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